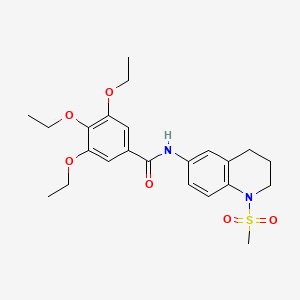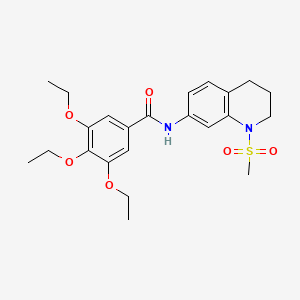![molecular formula C24H32N2O6S B6572514 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide CAS No. 946295-04-1](/img/structure/B6572514.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide is an organic compound characterized by its unique structural composition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide typically involves a multi-step process:
Formation of 1,2,3,4-tetrahydroquinoline: : Starting with aniline and an α,β-unsaturated carbonyl compound under reductive conditions.
Sulfonylation: : Introduction of an ethanesulfonyl group using ethanesulfonyl chloride and a base like pyridine or triethylamine.
Coupling with 3,4,5-triethoxybenzoyl chloride: : Achieved under basic conditions to form the final compound, often involving catalysts like dimethylaminopyridine.
Industrial Production Methods
Industrial production mirrors laboratory synthesis but is scaled up significantly. Techniques such as continuous flow synthesis and the use of large-scale reactors ensure consistent yield and purity. Optimization of reaction conditions is crucial, often involving automated control systems for temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can form various oxidized derivatives.
Reduction: : Reduction typically impacts the quinoline ring, yielding partially reduced products.
Substitution: : Commonly undergoes substitution on the benzamide moiety, replacing ethoxy groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reactions: : Nucleophiles like halides or thiols under basic or acidic conditions.
Major Products Formed
Oxidation can yield sulfone or sulfoxide derivatives. Reduction leads to varying degrees of hydrogenated quinolines. Substitution reactions create compounds with modified benzamide functionalities.
Scientific Research Applications
Chemistry
Catalysts: : Potential use as ligands in coordination chemistry.
Synthesis: : Intermediate in creating more complex molecules.
Biology
Biological Markers: : As probes in biochemical assays.
Inhibitors: : Potential as enzyme inhibitors, particularly against sulfonylation-sensitive targets.
Medicine
Pharmaceuticals: : Investigated for anti-inflammatory and anticancer properties.
Drug Delivery: : Modification of its structure to enhance delivery mechanisms for active pharmaceuticals.
Industry
Materials Science: : Used in the development of novel polymeric materials.
Agrochemicals: : Potential use in creating more effective pesticides or herbicides.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various enzymes and receptors, often via its sulfonyl and benzamide groups. It can inhibit specific biochemical pathways by binding to active sites or altering molecular configurations. Pathways impacted include oxidative stress responses and cellular proliferation signals.
Comparison with Similar Compounds
Unique Features
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide stands out due to its combination of sulfonyl, tetrahydroquinoline, and triethoxybenzamide functionalities. This trifecta provides unique reactivity and applications that similar compounds may lack.
List of Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-5-30-21-15-18(16-22(31-6-2)23(21)32-7-3)24(27)25-19-11-12-20-17(14-19)10-9-13-26(20)33(28,29)8-4/h11-12,14-16H,5-10,13H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOJUWRBHBQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxyacetamide](/img/structure/B6572433.png)

![N-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6572441.png)
![2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6572449.png)
![2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6572451.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B6572458.png)
![4-ethoxy-3,5-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6572462.png)
![4-ethoxy-3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6572467.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6572477.png)
![3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572496.png)


![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide](/img/structure/B6572524.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6572534.png)
